molecular formula C22H14BrClN2O B5381542 3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE

3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE

Cat. No.: B5381542
M. Wt: 437.7 g/mol
InChI Key: MOBVGPUMJXIFMT-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazolinone core with bromophenyl and chlorostyryl substituents, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

3-(4-bromophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClN2O/c23-16-8-12-18(13-9-16)26-21(14-7-15-5-10-17(24)11-6-15)25-20-4-2-1-3-19(20)22(26)27/h1-14H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBVGPUMJXIFMT-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid or its derivatives, the quinazolinone core can be synthesized through cyclization reactions.

    Introduction of Bromophenyl and Chlorostyryl Groups: The bromophenyl and chlorostyryl groups can be introduced via substitution reactions using appropriate brominated and chlorinated reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the quinazolinone core or the substituents.

    Reduction: Reduction reactions could target the double bonds or halogen substituents.

    Substitution: The bromophenyl and chlorostyryl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while substitution reactions could introduce new substituents on the aromatic rings.

Scientific Research Applications

3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE may have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Possible applications in material science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for 3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE would depend on its specific biological target. Generally, quinazolinones may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The bromophenyl and chlorostyryl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMOPHENYL)-4(3H)-QUINAZOLINONE: Lacks the chlorostyryl group, which may result in different biological activities.

    2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE: Lacks the bromophenyl group, potentially altering its chemical reactivity and biological properties.

    4(3H)-QUINAZOLINONE: The parent compound without any substituents, serving as a baseline for comparison.

Uniqueness

The presence of both bromophenyl and chlorostyryl groups in 3-(4-BROMOPHENYL)-2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or increased stability under certain conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.